The compound 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine is a synthetic organic molecule that falls under the category of guanidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pro-apoptotic activity against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. The presence of specific functional groups, such as chloro and methylthio, contributes to its biological activity.
The classification of this compound can be understood through its structural components:
This compound is synthesized through specific chemical reactions involving guanidine and various thiophenolic compounds, which are essential for its desired biological properties.
The synthesis of 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine involves several key steps:
The specific reaction mechanism often involves nucleophilic substitution where the guanidine nitrogen attacks the electrophilic carbon in the aromatic ring containing chlorine.
The molecular structure of 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine can be described by its systematic name, which reflects its complex arrangement of atoms:
The structural representation can be visualized using molecular modeling software or chemical drawing tools, which depict the spatial arrangement of atoms.
The primary chemical reactions involving this compound include:
These reactions are critical for understanding how this compound can be modified or utilized in further synthetic pathways.
The mechanism of action for 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine primarily relates to its ability to induce apoptosis in cancer cells:
Data from in vitro studies indicate significant cytotoxic effects against various cancer cell lines, with IC values demonstrating its potency compared to non-malignant cells.
Key physical and chemical properties include:
These properties are crucial for understanding how this compound behaves under different conditions, influencing its application in research.
The primary applications of 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine are found in medicinal chemistry:
The evolution of diarylguanidine compounds represents a significant chapter in neuropharmacology, originating from efforts to develop selective NMDA receptor antagonists with neuroprotective properties. Early NMDA receptor antagonists like phencyclidine (PCP) and dizocilpine (MK-801) demonstrated high potency but were hampered by severe psychotomimetic side effects and neurotoxicity, limiting their therapeutic utility [3] [8]. This prompted systematic structure-activity relationship (SAR) studies focused on the diarylguanidine scaffold, leading to the discovery of first-generation compounds such as N(1-naphthyl)-N'(3-ethylphenyl)-guanidine (CNS 1261) and radiprodil (R-(−)-HA-966). These molecules exhibited improved selectivity profiles by targeting specific NMDA receptor conformations and subunit arrangements [7] [8].
Diarylguanidines are characterized by their ability to bind within the NMDA receptor ion channel at the phencyclidine (PCP) site, a hydrophobic domain located deep within the channel pore. This binding mechanism confers "use-dependence," meaning antagonism occurs preferentially when receptors are in an activated, open-channel state—a crucial pharmacological advantage that reduces interference with physiological neurotransmission [3] [10]. Second-generation derivatives incorporated strategic halogenation and methylthioether functionalities to enhance blood-brain barrier permeability while optimizing receptor affinity. For instance, introducing methylthio (-SCH₃) groups at ortho or meta positions on phenyl rings significantly increased lipophilicity (log P values typically >2.5) without compromising target engagement [8]. These modifications addressed key limitations of earlier channel blockers by balancing potency with reduced off-target effects.
Table 1: Evolution of Key Diarylguanidine NMDA Receptor Antagonists
Compound | Structural Features | Binding Affinity (Ki) | Subunit Preference | Development Status |
---|---|---|---|---|
Phencyclidine (PCP) | Piperidine core | ~100 nM | Pan-subunit | Not developed (toxicity) |
Dizocilpine (MK-801) | Cyclohexylpiperidine | ~5 nM | Pan-subunit | Discontinued (neurotoxicity) |
CNS 1261 | Naphthyl-ethylphenylguanidine | 38 nM | GluN2B-enriched | Preclinical imaging |
Radiprodil | Asymmetric di-aryl; propanediol chain | 13 nM (GluN2B) | GluN2B-selective | Phase II clinical trials |
Eliprodil | Bisphenol ether linker | ~150 nM | GluN2B/GluN2C | Discontinued (side effects) |
Target Compound | 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine | Not reported | Presumed GluN2B/2C/2D | Research compound |
Recent chemical refinements have focused on optimizing subunit specificity, particularly for GluN2B-containing receptors, which are predominantly extrasynaptic and strongly implicated in excitotoxic pathways [7] [8]. The incorporation of unsymmetrical aromatic systems with halogen and thioether substituents—exemplified by 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine—represents a contemporary strategy to enhance selectivity while retaining favorable pharmacokinetic properties. These advances underscore the diarylguanidine scaffold's versatility in developing neuroprotective agents with improved therapeutic indices.
NMDA receptors are heterotetrameric ligand-gated ion channels typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D), each conferring distinct biophysical and pharmacological properties [4] [5]. The functional architecture includes extracellular amino-terminal domains (ATDs) involved in allosteric modulation, agonist-binding domains (ABDs) for glutamate (GluN2) and glycine/D-serine (GluN1), a transmembrane domain (TMD) forming the ion channel, and intracellular C-terminal domains (CTDs) responsible for downstream signaling and receptor trafficking [7]. This modular design creates multiple targetable sites for pharmacological intervention.
Diarylguanidine antagonists exert their effects by binding within the transmembrane channel pore at the PCP site, physically obstructing ion flux upon receptor activation. This mechanism is fundamentally different from competitive antagonists like d-AP5, which bind extracellularly to glutamate recognition sites [2] [6]. The location of the PCP site within the ion channel confers several functional advantages: 1) Use-dependent inhibition ensures blockade primarily during pathological overactivation, preserving physiological signaling; 2) Voltage-dependence synergizes with membrane depolarization, enhancing inhibitory efficacy during excitotoxic states; and 3) Subunit sensitivity varies across GluN2 subtypes, allowing for tailored therapeutic effects [7] [10].
Table 2: Biophysical Properties of NMDA Receptor Subunits Influencing Antagonist Function
GluN2 Subunit | Mg²⁺ IC₅₀ (μM) | Deactivation Time Constant (ms) | Channel Open Probability | Primary Localization |
---|---|---|---|---|
GluN2A | 2.4 | 50-100 | ~0.50 | Synaptic |
GluN2B | 2.1 | 300-500 | ~0.10 | Synaptic/extrasynaptic |
GluN2C | 14.2 | 300-500 | 0.01-0.04 | Extrasynaptic |
GluN2D | 10.2 | 1000-5000 | 0.01-0.04 | Extrasynaptic |
The methylthioether-modified diarylguanidine derivative 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine incorporates structural elements designed to exploit subunit-specific differences in channel architecture. The chloro group enhances electron-withdrawing properties critical for π-stacking interactions within the hydrophobic channel environment, while the methylthio (-SCH₃) moieties contribute to both lipophilicity and potential sulfur-mediated contacts with residues lining the pore [8]. Molecular modeling suggests these substituents may preferentially stabilize the antagonist within GluN2B- and GluN2C-containing receptors due to distinct conformations of their M3 and M4 transmembrane helices [7]. This subunit selectivity is pharmacologically significant as GluN2B-containing receptors are disproportionately involved in excitotoxic cascades, while GluN2C/D subunits exhibit slower deactivation kinetics that prolong calcium influx during pathological activation [4] [7].
The phencyclidine (PCP) binding site within the NMDA receptor channel pore represents a privileged pharmacological target due to its unique dual dependency on receptor activation and membrane voltage—properties that enable preferential inhibition under pathological conditions [3] [10]. When the receptor is in a closed state, the PCP site is either inaccessible or exhibits low antagonist affinity. However, upon agonist binding (glutamate and glycine) and subsequent channel opening, the pore conformation changes to expose high-affinity binding pockets. Simultaneously, membrane depolarization relieves magnesium blockade and facilitates antagonist entry into the channel [3] [7]. This mechanistic profile creates an inherent safeguard against complete NMDA receptor shutdown, allowing physiological neurotransmission to proceed while curtailing excessive activation implicated in excitotoxicity.
The structural rationale for designing diarylguanidines like 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine centers on optimizing interactions within this transiently accessible hydrophobic pocket. Key pharmacophore elements include: 1) A guanidine core that forms hydrogen bonds with residues like Asn616 and Glu662 in the channel lining; 2) Aryl ring systems that engage in π-π stacking with hydrophobic residues (e.g., Trp611, Tyr646); and 3) Electron-withdrawing substituents (e.g., Cl) that enhance dipole interactions within the pore [8] [10]. Methylthioether groups (-SCH₃) serve dual roles—increasing compound lipophilicity to improve CNS penetration (predicted logD ~2.8) while providing flexible hydrophobic contacts that accommodate conformational variations across GluN2 subunit isoforms.
Table 3: Comparative Binding Characteristics of NMDA Receptor Channel Blockers
Property | Dizocilpine (MK-801) | Memantine | Diarylguanidines | Target Guanidine Derivative |
---|---|---|---|---|
Binding Site | PCP site (intra-channel) | PCP site | PCP site | PCP site |
Use-Dependence | High | Moderate | High | Presumed high |
Subunit Selectivity | Pan-subunit | Low preference | GluN2B > GluN2C/2D | Predicted GluN2B/C/D |
On-Rate (kₒₙ) | Fast (~10⁷ M⁻¹s⁻¹) | Intermediate | Moderate | Not determined |
Off-Rate (kₒff) | Very slow | Fast | Intermediate | Not determined |
Voltage Dependence | Strong | Moderate | Moderate to strong | Presumed strong |
Therapeutic Index | Low | High | Intermediate to high | Under investigation |
This targeting strategy offers significant advantages over alternative approaches:
The chemical design of 3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine specifically addresses challenges in previous diarylguanidines through unsymmetrical substitution. The 2-chloro-5-(methylthio)phenyl moiety likely enhances engagement with GluN2B-specific residues (e.g., Leu642, Val648), while the 3-(methylthio)phenyl group may confer favorable interactions with conserved residues in GluN2C/D subunits (e.g., Ala644) [7] [8]. This balanced molecular architecture positions it as a valuable pharmacological tool for dissecting subunit-specific contributions to excitotoxicity while maintaining a favorable kinetic profile for neuroprotection.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7